molecular formula C13H9Br2N B189192 3,6-dibromo-9-methyl-9H-carbazole CAS No. 58246-82-5

3,6-dibromo-9-methyl-9H-carbazole

Cat. No.: B189192
CAS No.: 58246-82-5
M. Wt: 339.02 g/mol
InChI Key: SAYMLKNOCKBPMK-UHFFFAOYSA-N
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Description

3,6-Dibromo-9-methyl-9H-carbazole is an organic compound with the molecular formula C13H9Br2N. It is a derivative of carbazole, a nitrogen-containing aromatic heterocycle. This compound is characterized by the presence of two bromine atoms at the 3 and 6 positions and a methyl group at the 9 position on the carbazole ring. It is known for its applications in various fields, including organic electronics and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dibromo-9-methyl-9H-carbazole typically involves the bromination of 9-methyl-9H-carbazole. One common method is the direct bromination using N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-9-methyl-9H-carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 3 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form carbazole derivatives with different oxidation states.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazole derivatives, while oxidation and reduction can lead to different carbazole oxidation states .

Properties

IUPAC Name

3,6-dibromo-9-methylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2N/c1-16-12-4-2-8(14)6-10(12)11-7-9(15)3-5-13(11)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYMLKNOCKBPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356525
Record name 3,6-dibromo-9-methyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58246-82-5
Record name 3,6-dibromo-9-methyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-1H-thieno[3,4-d]imidazol-2(3H)-one represented by formula (5a) was obtained in the same manner as in Example 1. In 3 ml/mmol of tetrahydrofuran to 3,6-dibromo-9H-carbazole, it was reacted with 1.1 equivalents of sodium hydride for 1 hour under argon gas atmosphere while being kept at 0° C. in an ice bath, and then 1.2 equivalents of methyl iodide was added and a reaction was further continued for 4 hours at room temperature. The reaction was stopped by adding an excessive amount of a mixed aqueous solution of ion-exchange water:ammonium chloride=3:1. The product was extracted from the resulting reaction liquid to an organic layer using diethyl ether and dried over sodium sulfate and then the solvent was evaporated, followed by a purification step by column separation using an ethyl acetate/hexane solvent, so that 3,6-dibromo-9-methyl-9H-carbazole was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research highlights the importance of halogen bonding in crystal packing for the studied carbazole derivatives. How might the bromine atoms in 3,6-dibromo-9-methyl-9H-carbazole influence its solid-state packing compared to 9-methyl-9H-carbazole (without bromine substituents)?

A1: Halogen atoms like bromine can participate in halogen bonding, a non-covalent interaction that can influence the arrangement of molecules in a crystal lattice []. In the studied carbazole derivatives, the researchers observed that bromine atoms formed halogen bonds with neighboring molecules, contributing to the overall crystal packing stability [].

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